![molecular formula C20H29BrN2O4 B5197149 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate](/img/structure/B5197149.png)
1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate, also known as BRL-15572, is a compound that has been studied for its potential use in treating various neurological disorders.
Mechanism of Action
1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate acts as a selective antagonist of the 5-HT2C receptor, a subtype of serotonin receptor. By blocking this receptor, 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation can lead to changes in behavior and mood, making 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate a potential treatment for neurological disorders.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate has been shown to have anxiolytic and antipsychotic effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. Additionally, 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate has been shown to increase the release of dopamine in the prefrontal cortex, a brain region associated with executive function and decision making.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate is its selectivity for the 5-HT2C receptor, which reduces the potential for off-target effects. However, 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate has a relatively short half-life, which can make dosing and experimental design more challenging. Additionally, 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate has not been extensively studied in humans, so its safety and efficacy in clinical settings are still unknown.
Future Directions
Future research on 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate could focus on its potential use in treating specific neurological disorders, such as anxiety or drug addiction. Additionally, further studies could explore the safety and efficacy of 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate in humans, and investigate potential drug-drug interactions with other medications. Finally, the development of longer-lasting formulations of 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate could improve its potential for clinical use.
Synthesis Methods
1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate can be synthesized through a multi-step process starting with the reaction of 4-bromobenzyl chloride and cycloheptylamine. The resulting intermediate is then reacted with piperazine to form 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate. This synthesis method has been optimized to produce high yields of pure 1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate.
Scientific Research Applications
1-(4-bromobenzyl)-4-cycloheptylpiperazine oxalate has been studied for its potential use as a treatment for various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antipsychotic effects in animal models, and has also been studied for its potential use in treating drug addiction.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-cycloheptylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2.C2H2O4/c19-17-9-7-16(8-10-17)15-20-11-13-21(14-12-20)18-5-3-1-2-4-6-18;3-1(4)2(5)6/h7-10,18H,1-6,11-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRADTBDXLGTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.